

chemical properties of 3-isopropylcyclobutanecarboxylic acid

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Compound of Interest

Compound Name: 3-Isopropylcyclobutanecarboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **3-Isopropylcyclobutanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclobutanecarboxylic acid (CAS No. 13363-91-2) is a fascinating molecule that stands at the intersection of strained-ring chemistry and functionalized organic building blocks. [1][2] Its structure, featuring a four-membered carbocycle, imparts unique chemical and physical properties that are of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane moiety serves as a powerful thermodynamic driving force for a variety of chemical transformations, making it a versatile synthetic intermediate.[3][4] Furthermore, the presence of both a carboxylic acid and an isopropyl group allows for diverse functionalization pathways, rendering it a valuable scaffold for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).[5][6]

This guide provides a comprehensive overview of the core chemical properties of **3-isopropylcyclobutanecarboxylic acid**, focusing on the interplay between its structure, reactivity, and synthetic utility. We will delve into its physicochemical characteristics, the structural nuances dictated by the strained ring and substituents, its chemical reactivity, and plausible synthetic strategies.

Physicochemical and Structural Properties

The fundamental properties of **3-isopropylcyclobutanecarboxylic acid** are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.

Property	Value	Source(s)
IUPAC Name	3-propan-2-ylcyclobutane-1-carboxylic acid	[1]
CAS Number	13363-91-2	[1] [2]
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
Boiling Point	~222.4 °C at 760 mmHg (Predicted)	[7]
Density	~1.05 g/cm ³ (Predicted)	[7]
pKa	~4.79 ± 0.40 (Predicted)	[2]

Structural Analysis: The Influence of Ring Strain

The chemistry of **3-isopropylcyclobutanecarboxylic acid** is dominated by the cyclobutane ring. Unlike larger, more stable cycloalkanes like cyclohexane, cyclobutane suffers from significant ring strain, which is a combination of angle strain and torsional strain.

- Angle Strain: The ideal sp³ bond angle is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial deviation and strain. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly reduces the bond angles to around 88°.[\[8\]](#)
- Torsional Strain: In a planar conformation, all C-H bonds on adjacent carbons would be fully eclipsed. The puckering of the ring also helps to relieve some of this torsional strain by staggering the hydrogens, though significant strain remains.[\[5\]](#)[\[8\]](#)

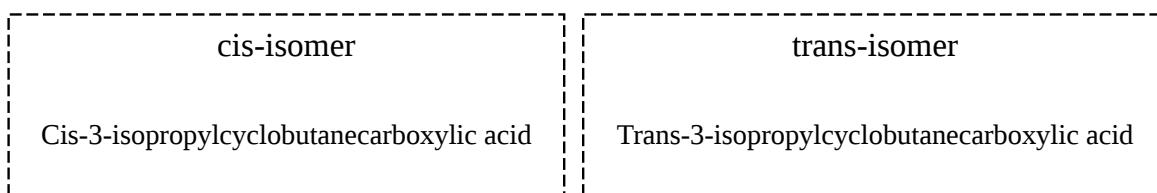
This stored potential energy, estimated to be around 26.3 kcal/mol for the parent cyclobutane, makes the ring susceptible to cleavage under conditions that would not affect unstrained alkanes.^[5] This reactivity is a key feature exploited in its synthetic applications.

Caption: Logical relationship of ring strain components and their chemical consequences.

Stereochemistry and Substituent Effects

The 1,3-disubstituted pattern on the cyclobutane ring gives rise to cis and trans diastereomers. The relative orientation of the isopropyl and carboxylic acid groups significantly influences the molecule's overall shape, polarity, and interaction with other molecules, which is a critical consideration in drug design.

The isopropyl group is a bulky, electron-donating alkyl group. Its presence introduces steric hindrance that can direct the approach of reagents in chemical reactions. Electronically, its inductive effect may slightly influence the acidity of the carboxylic acid group, although this effect is generally modest when transmitted through several sigma bonds.



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Caption: Stereoisomers of **3-isopropylcyclobutanecarboxylic acid**.

Chemical Reactivity and Transformations

The reactivity of this molecule can be considered at two primary sites: the carboxylic acid group and the cyclobutane ring.

Reactions of the Carboxylic Acid Group

The -COOH group undergoes typical reactions of carboxylic acids, providing a handle for derivatization:

- Acid-Base Chemistry: As an acid, it reacts with bases to form carboxylate salts.
- Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) or with alkylating agents yields the corresponding esters.
- Amide Formation: Conversion to an acyl chloride (using SOCl_2 or $(\text{COCl})_2$) followed by reaction with an amine is a standard method to form amides.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-isopropylcyclobutylmethanol, using strong reducing agents like LiAlH_4 .

Reactions Involving the Cyclobutane Ring

The high strain energy of the cyclobutane ring enables reactions that result in ring cleavage. These transformations are often the most synthetically valuable as they allow for the creation of functionalized, linear carbon chains.

- Hydrogenation: Catalytic hydrogenation (e.g., with H_2 over a Ni or Pt catalyst) at elevated temperatures and pressures can cleave the cyclobutane ring to yield branched alkanes.^{[7][9]} This is a more forcing condition than that required for hydrogenating an alkene.
- Acid/Base-Catalyzed Ring Opening: Under certain acidic or basic conditions, particularly with appropriately placed functional groups, the cyclobutane ring can open.^[10]
- Radical and Photochemical Reactions: The strained C-C bonds can be cleaved under photolytic conditions or via radical intermediates to generate linear species. Recent advances have utilized photoredox catalysis to achieve ring-opening of cyclobutane derivatives.^[3]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

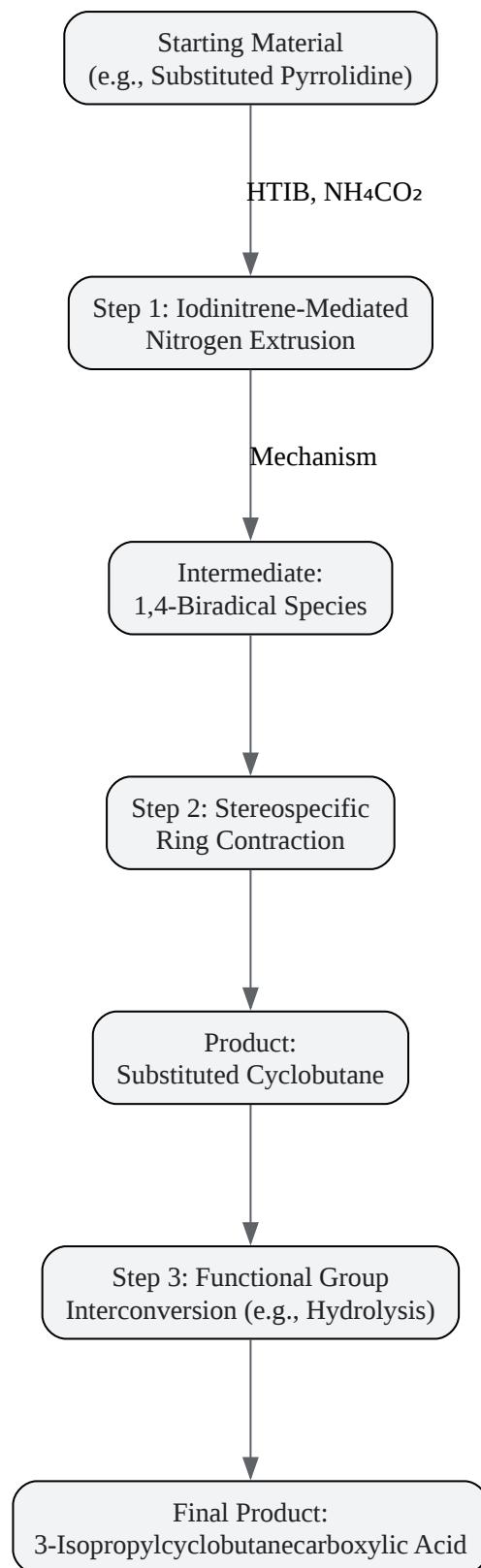
- Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features of the carboxylic acid. A very broad O-H stretching band will appear from approximately 2500-3300

cm^{-1} .^[11]^[12] A strong, sharp C=O stretching absorption should be present around 1700-1720 cm^{-1} .^[13] Additionally, a C-O stretch will be visible in the 1210-1320 cm^{-1} region.^[11]

- ^1H NMR Spectroscopy: The proton spectrum would show a complex multiplet region for the cyclobutane ring protons. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically >10 ppm.^[14]
- ^{13}C NMR Spectroscopy: The carbon spectrum would show a signal for the carbonyl carbon in the 175-185 ppm range.^[14] Signals for the carbons of the cyclobutane ring and the isopropyl group would appear in the aliphatic region (typically 15-50 ppm).

Synthetic Approaches

The synthesis of 1,3-disubstituted cyclobutanes can be challenging. A plausible and stereocontrolled approach often involves the functionalization of a pre-formed cyclobutane core or a [2+2] cycloaddition. A modern, powerful method involves the ring contraction of a substituted pyrrolidine.^[15]^[16]



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Caption: Generalized workflow for stereoselective cyclobutane synthesis via ring contraction.

A key strategy for creating cis-1,3-disubstituted cyclobutane carboxylic acids involves the diastereoselective reduction of a cyclobutylidene precursor, which can be assembled via a Knoevenagel condensation.[17]

Protocol: Esterification of 3-Isopropylcyclobutanecarboxylic Acid

This protocol describes a standard Fischer esterification to produce methyl 3-isopropylcyclobutanecarboxylate, a common derivative for purification or further reaction.

Objective: To convert **3-isopropylcyclobutanecarboxylic acid** to its methyl ester.

Materials:

- **3-Isopropylcyclobutanecarboxylic acid** (1.0 eq)
- Methanol (MeOH, large excess, serves as solvent and reagent)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic amount, e.g., 0.05 eq)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Diethyl ether or Ethyl acetate (for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve **3-isopropylcyclobutanecarboxylic acid** in methanol.
- Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting acid is consumed.

- **Workup - Quenching:** Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing an aqueous solution of saturated sodium bicarbonate to neutralize the sulfuric acid catalyst and any remaining carboxylic acid.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove any residual salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude ester can be purified by flash column chromatography on silica gel if necessary.

Applications and Future Outlook

3-Isopropylcyclobutanecarboxylic acid and its derivatives are valuable building blocks in several areas:

- **Medicinal Chemistry:** The rigid cyclobutane scaffold is used to orient substituents in a precise three-dimensional arrangement, which is ideal for optimizing binding to biological targets like enzymes and receptors.^[18] The synthesis of potent inverse agonists for receptors like ROR- γ t has utilized similar cis-1,3-disubstituted cyclobutane scaffolds.^[17]
- **Materials Science:** Dicarboxylic acids based on cyclobutane are being explored as bio-based alternatives to petroleum-derived monomers for the synthesis of polymers like polyesters and polyamides.^[6]
- **Synthetic Methodology:** As a model compound, it serves to explore the reactivity of strained rings and develop new synthetic methods for ring-opening and functionalization.^{[4][10]}

The continued development of stereoselective synthetic methods will further enhance the accessibility and utility of chiral, substituted cyclobutanes, solidifying their role as powerful tools

for innovation in science.

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